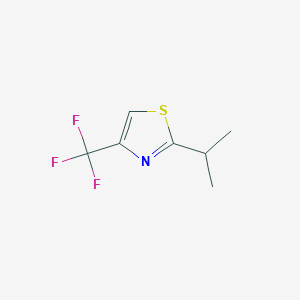

2-Isopropyl-4-trifluoromethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Overview of Triazoles in Scientific Research

Triazoles, including 2-Isopropyl-4-trifluoromethylthiazole, have been extensively studied for their diverse biological activities and applications in scientific research. These compounds, part of the broader class of heterocyclic compounds, play a significant role in developing new drugs with various therapeutic properties.

Synthetic Routes and Biological Activities

Synthetic routes for triazole derivatives, including 1,2,3-triazoles, have been explored for their potential in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their significant dipole moment allow for effective interactions with biological targets. Notably, the copper-catalyzed azide-alkyne cycloaddition has been highlighted as a critical reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of click chemistry in developing biologically active triazoles (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Isothiazoles and Derivatives

Isothiazoles, closely related to triazoles, have been identified as critical for searching alternative synthetic strategies and developing novel molecular structures with significant pharmaceutical applications. The most recent findings in isothiazoles research describe their synthesis, reactions, and importance in medicinal chemistry, emphasizing their contribution to discovering materials with unique electronic, mechanical, or biological properties (Alam, 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives, particularly 1,4-disubstituted variants, have been effectively used as corrosion inhibitors for metals and alloys in aggressive media. The regioselective preparation of these derivatives via copper-catalyzed azide-alkyne cycloaddition click reactions has led to non-toxic, environmentally friendly, and hydrolytically stable products. Their application in protecting steels, copper, iron, and aluminum showcases the versatility of triazole compounds beyond pharmaceuticals (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Drug Modification and Medicinal Attributes

Triazoles have also been studied for drug modification, where bioisosteric replacement and molecular hybridization have played significant roles. The 1,2,3-triazole scaffold, known for its antimicrobial, anti-cancer, anti-viral, analgesic, and anti-inflammatory effects, has been used to mimic various functional groups, thus justifying its role as a bio-isostere in synthesizing new molecules of medicinal interest. This versatility underlines the scaffold's potential in medicinal chemistry for developing compounds with multifaceted medicinal properties (Sahu, Sahu, & Agrawal, 2020).

properties

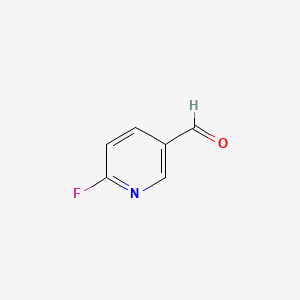

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c1-4(2)6-11-5(3-12-6)7(8,9)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLMUSHZOWBWAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586026 |

Source

|

| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916420-24-1 |

Source

|

| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)